2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide
Overview
Description
The compound "2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide" is a subject of interest in organic and medicinal chemistry due to its complex structure and potential applications. This compound is synthesized and analyzed for its unique properties and reactions, contributing to the field's understanding of cyanoacrylamide derivatives.
Synthesis Analysis
The synthesis of similar cyanoacrylamide derivatives involves condensation reactions, typically employing basic conditions and specific catalysts to achieve high yields. For example, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized in 90% yield using a condensation method (Kariuki et al., 2022). Although not the exact compound , this process exemplifies the methods used in synthesizing complex acrylamides.
Molecular Structure Analysis
The molecular structure of cyanoacrylamide derivatives is often elucidated using NMR spectroscopy and single-crystal X-ray diffraction. These techniques provide detailed information on the molecular geometry, stereochemistry, and electron distribution, crucial for understanding the compound's reactivity and properties. For instance, novel diastereoselective synthesis methods have been developed to ascertain the stereochemistry of similar compounds (Bondock et al., 2014).
Chemical Reactions and Properties
Cyanoacrylamide derivatives undergo various chemical reactions, including condensation, cyclization, and nucleophilic addition, depending on the functional groups present. Their reactivity is influenced by the cyano and acrylamide groups, which can participate in electron-rich or electron-deficient environments, leading to a range of reaction outcomes. The study of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlights the synthesis and colorimetric sensing of fluoride anions, demonstrating the functional versatility of these compounds (Younes et al., 2020).
Scientific Research Applications
Chemical Synthesis and Rearrangements
Research on compounds structurally related to 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide has demonstrated their role in chemical synthesis and rearrangements. For instance, the study by Yokoyama, Hatanaka, and Sakamoto (1985) discusses the condensation of 2-cyano-3-hydroxy-3-(methylthio)acrylamide and 2-cyano-3-methylthio-3(phenylamino)acrylamide with benzoic acid, leading to O,N and N,N double rearranged products, showcasing the compound's versatility in organic synthesis and potential in creating novel chemical structures (Yokoyama, Hatanaka, & Sakamoto, 1985).
Cytotoxicity and Pharmaceutical Applications
The compound and its derivatives have been investigated for cytotoxicity against various cancer cells. Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides from a similar acrylamide derivative and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014).
Polymer Science and Material Engineering
In polymer science, Fleischmann et al. (2012) explored the synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties, including compounds structurally akin to 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide. These derivatives were copolymerized with various acrylamides to create color-switchable materials, demonstrating the compound's utility in developing advanced materials with potential applications in sensors and displays (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).
properties
IUPAC Name |
(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-methoxy-3-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-18-5-3-4-6-20(18)17-34-25-14-19(7-9-23(25)31-2)13-21(16-28)27(30)29-22-8-10-24-26(15-22)33-12-11-32-24/h3-10,13-15H,11-12,17H2,1-2H3,(H,29,30)/b21-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXPCSWOERXEFL-FYJGNVAPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=CC(=C2)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCCO4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=C(C=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3)OCCO4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}prop-2-enamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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